Indole-5-carboxylic acid Indole-5-carboxylic acid Indole-5-carboxylic acid is an indole derivative. On electropolymerization, it affords electroactive polymer film of poly(indole-5-carboxylic-acid). Different concentrations of indole-5-carboxylic acid in sulfuric acid solution has been investigated for the preventive action against mild steel corrosion. On electropolymerization it affords a trimeric product. Characterization studies of the trimeric product by 1H NMR and various one- and two-dimensional NMR techniques have been reported.
Indole-5-carboxylic acid is an indolecarboxylic acid in which the carboxy group is the only substituent and is located at position 5. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 1670-81-1
VCID: VC21536956
InChI: InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
SMILES: C1=CC2=C(C=CN2)C=C1C(=O)O
Molecular Formula: C9H7NO2
Molecular Weight: 161,16 g/mole

Indole-5-carboxylic acid

CAS No.: 1670-81-1

Cat. No.: VC21536956

Molecular Formula: C9H7NO2

Molecular Weight: 161,16 g/mole

* For research use only. Not for human or veterinary use.

Indole-5-carboxylic acid - 1670-81-1

CAS No. 1670-81-1
Molecular Formula C9H7NO2
Molecular Weight 161,16 g/mole
IUPAC Name 1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)
Standard InChI Key IENZCGNHSIMFJE-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN2)C=C1C(=O)O
Canonical SMILES C1=CC2=C(C=CN2)C=C1C(=O)O

Chemical Structure and Classification

Indole-5-carboxylic acid (C₉H₇NO₂, molecular weight: 161.16 g/mol) belongs to the class of organic compounds known as indolecarboxylic acids. These compounds contain a carboxylic acid group linked to an indole structure . The indole nucleus consists of a benzene ring fused to a pyrrole ring, with the carboxylic acid substituent positioned at carbon-5 of the benzene portion. Its IUPAC name is 1H-indole-5-carboxylic acid .

Chemical Identifiers

Indole-5-carboxylic acid is identified by several chemical and database identifiers that facilitate its recognition in scientific literature and chemical databases:

Identifier TypeValue
CAS Number1670-81-1
MDL NumberMFCD00005678
InChI KeyIENZCGNHSIMFJE-UHFFFAOYSA-N
SMILESOC(=O)C1=CC2=C(NC=C2)C=C1

The compound is also known by several synonyms including 5-carboxyindole, 5-indolecarboxylic acid, and 1H-indole-5-carboxylic acid .

Physical and Chemical Properties

Indole-5-carboxylic acid possesses distinct physical and chemical properties that influence its behavior in various applications and reaction environments.

Physical Properties

The compound typically appears as a light beige to yellow crystalline powder . Its key physical properties are summarized in the following table:

PropertyValueSource
Melting point211-213°C (literature) / 207-212°C (experimental)
Boiling point287.44°C (rough estimate)
Density1.2480 (rough estimate)
Refractive index1.5050 (estimate)
FormPowder/Crystal
ColorLight beige to yellow

Chemical Properties

The chemical behavior of indole-5-carboxylic acid is characterized by:

  • Solubility: It is soluble in ethanol (50 mg/ml), dimethyl sulfoxide, and methanol .

  • Acidity: The compound has an estimated pKa of 4.40±0.30, indicating moderate acidity due to the carboxylic acid group .

  • Stability: Recommended storage is in a dark, sealed environment at room temperature to maintain chemical integrity .

  • Reactivity: The carboxylic acid functional group allows for various chemical transformations, including conversion to amides, esters, and nitriles, making it versatile for synthetic chemistry applications .

Synthesis Methods

Several approaches have been documented for the synthesis of indole-5-carboxylic acid, with Fischer indole synthesis and its variants being among the most prominent.

Synthesis of Derivatives and Related Compounds

The synthesis of 6-hydroxy-indole-5-carboxylic acid, a related compound of pharmaceutical interest, has been achieved by adapting the synthesis method described above, starting with 4-aminosalicylic acid instead of 4-aminobenzoic acid . This adaptation demonstrates the versatility of the synthetic approach and its potential for creating structurally related indole derivatives with varying functional groups.

Applications and Uses

Indole-5-carboxylic acid has found applications across multiple scientific disciplines, with particularly significant roles in pharmaceutical development, biochemical research, and material science.

Pharmaceutical Applications

In pharmaceutical research, indole-5-carboxylic acid serves as:

  • Pharmaceutical Intermediate: It functions as a key building block for synthesizing compounds with potential therapeutic value, particularly in the development of analgesic and anti-inflammatory drugs .

  • Enzyme Inhibitor Development: The compound has been utilized in the development of dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), enzymes that are attractive targets for analgesic and anti-inflammatory drug development .

  • Metabolite Studies: It has been used in the preparation of metabolites of drugs like vilazodone, a potential antidepressant, specifically for synthesizing the 5-cyano-6-hydroxy-1H-indole derivative that is formed in rat, dog, monkey, and human liver microsomes .

Materials Science Applications

In materials science, indole-5-carboxylic acid has been employed in:

  • Polymer Synthesis: The compound can undergo electropolymerization to form poly(indole-5-carboxylic acid) (PICA) films with electroactive properties .

  • Film Formation: The Langmuir-Blodgett technique has been used to create uniform and ordered poly(indole-5-carboxylic acid) films, with surface pressure playing a crucial role in determining the morphology and crystallinity of the resulting films .

  • Nanomaterials Development: It has applications in the synthesis of advanced materials, including polymers and nanomaterials with potential applications in electronics and coatings .

Corrosion Inhibition Studies

Indole-5-carboxylic acid has demonstrated significant promise as a corrosion inhibitor:

  • Copper Corrosion Inhibition: Studies have shown that indole-5-carboxylic acid can inhibit copper corrosion in aerated 0.5M H₂SO₄ solutions with efficiency up to 95% at concentrations between 1×10⁻⁴ and 4×10⁻³ M .

  • Mild Steel Protection: The compound has been investigated for its preventive action against mild steel corrosion in sulfuric acid solutions at various concentrations .

  • Mechanism of Inhibition: Research suggests that in the presence of indole-5-carboxylic acid, copper primarily electro-oxidizes to Cu⁺ rather than Cu²⁺, forming slightly soluble [Cu-(indole-5-carboxylic)ₙ]⁺ complexes that adsorb onto the metal surface .

Biochemical Research

In biochemical studies, indole-5-carboxylic acid has been utilized for:

  • Enzyme Inhibition Studies: The compound has applications in research related to enzyme inhibition and protein interactions, contributing to the understanding of metabolic pathways .

  • Excited State Proton Transfer: It has been employed to study intermolecular excited state proton transfer in various solvents under acidic, basic, and neutral conditions using steady-state and time-resolved fluorescence spectroscopy .

  • Natural Product Synthesis: The compound plays a role in the synthesis of natural products and alkaloids that are important for drug development .

Research Findings

Corrosion Inhibition Mechanism

Studies on the inhibition mechanism of indole-5-carboxylic acid on copper corrosion have revealed several key findings:

  • The corrosion rates determined by the weight loss method in both the absence and presence of the inhibitor were significantly higher (by a factor of about 6) than those obtained with the potentiodynamic method, indicating limitations of the Tafel line extrapolation method in corrosion rate determination .

  • The double layer capacitance-potential curves indicate considerable adsorption of the inhibitor over a wide potential range (-600 to +200 mV with regard to Ecorr) .

  • Tafel anodic slopes in inhibited acid solutions were found to be considerably higher than those in uninhibited acid solutions, suggesting a change in the corrosion mechanism of copper in the presence of indole-5-carboxylic acid .

Polymerization Studies

Research on the polymerization of indole-5-carboxylic acid has yielded interesting insights:

  • Electropolymerization of indole-5-carboxylic acid produces a trimeric product rather than a continuous polymer in some conditions .

  • The unsymmetrical trimer of indole-5-carboxylic acid has been characterized using ¹H NMR spectroscopy and a range of one- and two-dimensional NMR techniques .

  • Homonuclear NOE experiments conducted in different solvents and at different temperatures showed negative enhancements in some experiments, attributed to the slow tumbling rate of the molecule .

Film Formation and Characterization

Studies on poly(indole-5-carboxylic acid) films formed using the Langmuir-Blodgett technique have revealed:

  • The pressure-area isotherm of poly(indole-5-carboxylic acid) over a water subphase exhibits four distinct regions: a gaseous phase, a liquid condensed phase, a solid condensed phase, and a region of collapsing solid with formation of bilayers .

  • The surface pressure during deposition significantly influences the morphology and crystallinity of the resulting films .

  • There exists an optimal pressure region where uniform and continuous films can be obtained at the nanoscale level, extending to a few hundred microns .

Crystal Structure Studies

Crystallographic studies have provided insights into the structural properties of indole-5-carboxylic acid:

  • Co-crystallization of indole-5-carboxylic acid with 4,4'-bipyridine has been achieved, yielding colorless stick crystals through a hydrothermal synthesis method .

  • The aromatic CH and OH groups in these crystals were found to be idealized and could be introduced in the structural model using rigid groups .

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